2-Bromo-5-ethoxy-4-methyl-benzoic acid
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Overview
Description
2-Bromo-5-ethoxy-4-methyl-benzoic acid is a derivative of benzoic acid . It has the empirical formula C9H9BrO3 . The CAS number for this compound is 1936149-96-0 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(Br)c(c1)C(O)=O
. The InChI key for this compound is ODHJOROUCITYNF-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 363.8±42.0 °C, and its predicted density is 1.481±0.06 g/cm3 . The pKa of this compound is predicted to be 2.92±0.10 .Scientific Research Applications
Crystal Structure Analysis
The crystal structures of bromo-hydroxy-benzoic acid derivatives are studied for understanding molecular interactions and properties. For instance, 4-bromo-3-(methoxymethoxy)benzoic acid has been analyzed for its crystal structure, demonstrating how bromo-benzoic acid derivatives form two-dimensional architectures primarily through hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Industrial Process Scale-Up
Bromo-benzoic acid derivatives are key intermediates in the synthesis of various pharmaceutical compounds, including SGLT2 inhibitors used in diabetes therapy. The scaling-up of these compounds involves multiple chemical processes such as nitration, hydrolysis, and bromination (Zhang et al., 2022).
Synthesis of Pharmaceutical Intermediates
The synthesis of specific bromo-benzoic acid derivatives, such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, is crucial for producing pharmaceutical intermediates. This synthesis involves bromination and oxidation processes (Zha, 2011).
Medicinal Chemistry and Antiviral Activity
In medicinal chemistry, bromo-benzoic acid derivatives are used to develop compounds with potential antiviral activity. For example, certain derivatives have been shown to inhibit retrovirus replication in cell culture, which is significant for developing new antiviral drugs (Hocková et al., 2003).
DFT Study for Molecular Parameters
Density Functional Theory (DFT) studies on bromo-benzoic acid derivatives, like 4-bromo-3-(methoxymethoxy) benzoic acid, provide insights into their molecular parameters, which is essential for understanding their reactivity and properties in various applications (Yadav et al., 2022).
Pharmaceutical Synthesis
Bromo-benzoic acid derivatives are synthesized for use in pharmaceuticals, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a key component in certain drugs. The synthesis involves processes like bromination and cross-coupling, highlighting the compound's versatility in drug development (Liu et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 2-bromo-5-methoxybenzoic acid, are known to be used in the syntheses of urolithin derivatives .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can participate in specific organic synthesis reactions, such as substitution reactions, condensation reactions, etc .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13)8(11)4-6(9)2/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRICUEZSGZMPJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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